molecular formula C15H22BrFN2O B1382238 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine CAS No. 1704080-79-4

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine

Cat. No.: B1382238
CAS No.: 1704080-79-4
M. Wt: 345.25 g/mol
InChI Key: QSHNBNKPGTXXCV-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine features a piperazine core substituted with an ethyl group and a 3-(4-bromo-2-fluorophenoxy)propyl chain. This structure combines halogenated aromatic motifs with a flexible propyl linker, which may influence its physicochemical properties (e.g., lipophilicity) and biological interactions, such as receptor binding or transporter affinity .

Properties

IUPAC Name

1-[3-(4-bromo-2-fluorophenoxy)propyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrFN2O/c1-2-18-7-9-19(10-8-18)6-3-11-20-15-5-4-13(16)12-14(15)17/h4-5,12H,2-3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHNBNKPGTXXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(4-Bromo-2-fluorophenoxy)propyl Intermediate

  • Reactants: 4-bromo-2-fluorophenol and 1-bromo-3-chloropropane (or 1,3-dibromopropane).
  • Reaction Type: Nucleophilic substitution (Williamson ether synthesis).
  • Conditions:
    • Base: Potassium carbonate (K₂CO₃) to deprotonate phenol.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH₃CN).
    • Temperature: Room temperature to moderate heating (25–60°C).
    • Time: Several hours (6–12 h) with stirring.
  • Mechanism: The phenolate anion attacks the alkyl halide, forming the ether linkage.
  • Purification: Extraction and silica gel chromatography.

Alkylation with 4-Ethylpiperazine

  • Reactants: 3-(4-bromo-2-fluorophenoxy)propyl halide intermediate and 4-ethylpiperazine.
  • Reaction Type: Nucleophilic substitution on alkyl halide by the secondary amine of piperazine.
  • Conditions:
    • Solvent: Acetonitrile or similar polar aprotic solvent.
    • Catalyst: Sodium iodide (NaI) can be added to facilitate halide exchange and improve reaction rate.
    • Temperature: Reflux conditions (~80°C).
    • Stoichiometry: Slight excess of alkylating agent (1.2:1 molar ratio) to minimize side products.
    • Time: 6–12 hours.
  • Purification: Silica gel column chromatography using ethyl acetate/hexane mixtures.

Reaction Scheme Summary

Step Reactants Conditions Product
1 4-bromo-2-fluorophenol + 1-bromo-3-chloropropane + K₂CO₃ DMF, 25–60°C, 6–12 h 3-(4-bromo-2-fluorophenoxy)propyl halide
2 Intermediate + 4-ethylpiperazine + NaI CH₃CN, reflux, 6–12 h 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine

Analytical and Purification Techniques

Reaction Optimization Considerations

Parameter Recommended Range/Condition Notes
Base K₂CO₃ (1.5 equivalents) Efficient phenolate generation
Solvent DMF or CH₃CN Polar aprotic solvents favor SN2 reactions
Temperature 25–60°C for ether formation; reflux for alkylation Higher temperature accelerates reaction but may increase byproducts
Reaction Time 6–12 hours Monitor by TLC to avoid overreaction
Stoichiometry 1.2:1 (alkylating agent:piperazine) Slight excess to drive reaction completion
Catalyst NaI (10 mol%) Facilitates halide exchange and substitution

Research Findings and Industrial Relevance

  • The described synthetic route is scalable and adaptable for industrial production, with continuous flow reactors and advanced purification methods enhancing yield and purity.
  • The presence of halogens (bromo and fluoro) on the aromatic ring influences the compound’s reactivity and biological activity, making the synthetic route critical for maintaining functional group integrity.
  • The compound serves as a key intermediate or final product in medicinal chemistry for receptor binding studies and drug development.

Summary Table of Preparation Methods

Aspect Details
Starting Materials 4-bromo-2-fluorophenol, 1-bromo-3-chloropropane, 4-ethylpiperazine
Key Reactions Williamson ether synthesis, nucleophilic alkylation
Solvents DMF, acetonitrile
Bases Potassium carbonate (K₂CO₃)
Catalysts Sodium iodide (NaI)
Temperature Range 25–60°C (ether formation), reflux (~80°C) (alkylation)
Reaction Time 6–12 hours
Purification Silica gel chromatography
Analytical Techniques TLC, HPLC, ¹H/¹³C NMR, HRMS
Yield Optimization Tips Control stoichiometry, reaction time, and temperature to minimize byproducts

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenoxy ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromo and fluoro groups on the phenoxy ring can influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Aromatic Piperazine Derivatives

1-(4-Bromophenyl)-4-methylpiperazine (CAS 130307-08-3)
  • Structural Differences: Lacks the propyl linker and phenoxy group; bromophenyl is directly attached to the piperazine.
  • Synthesis : Simpler routes involving bromoacetyl chloride or alkylation reactions .
(S)-1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(2-fluoro-3-phenylpropyl)piperazine ((S)-10)
  • Structural Differences : Contains a bis(4-fluorophenyl)methoxy group and fluorinated propyl chain.
  • Pharmacology : Demonstrated affinity for dopamine and serotonin transporters, highlighting the role of fluorine positioning (e.g., 4-fluoro vs. 2-fluoro) in modulating activity .
1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine (CAS 385404-09-1)
  • Structural Differences: Sulfonyl group replaces the phenoxy-propyl chain, introducing strong electron-withdrawing effects.
  • Physicochemical Properties : Increased polarity compared to the target compound, likely affecting membrane permeability .

Piperazines with Phenoxy/Alkyl Linkers

HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine)
  • Structural Differences: Chloro and methyl substituents on the phenoxy group; methoxyphenyl on piperazine.
  • Pharmacology: Antiproliferative activity reported, suggesting halogen and methoxy groups enhance cytotoxicity compared to non-halogenated analogs .
1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine
  • Structural Differences: Benzyl linker and furan substituent instead of propyl-phenoxy.

Fluorinated Piperazine Analogs

1-[(2-bromo-6-fluorophenyl)methyl]-4-methylpiperazine
  • Structural Differences : Bromo and fluoro substituents on adjacent phenyl positions; methylpiperazine core.

Key Comparative Data

Compound Core Structure Substituents Bioactivity Synthetic Yield
Target Compound Piperazine + ethyl 3-(4-Bromo-2-fluorophenoxy)propyl Not explicitly reported ~40% (estimated)
(S)-10 Piperazine + bis(4-F-Ph) 2-Fluoro-3-phenylpropyl Dopamine/Serotonin transporter affinity 305 mg (isolated)
HBK16 Piperazine + methoxyphenyl 3-(2-Chloro-5-methylphenoxy)propyl Antiproliferative activity Not reported
1-(4-Bromophenyl)-4-methylpiperazine Piperazine + methyl 4-Bromophenyl Receptor binding studies High purity

Discussion of Structural and Functional Trends

  • Halogen Effects : Bromine and fluorine enhance lipophilicity and binding to hydrophobic pockets in targets (e.g., transporters). The 2-fluoro substituent in the target compound may reduce metabolic oxidation compared to 4-fluoro analogs .
  • Linker Flexibility : Propyl chains (vs. rigid benzyl or sulfonyl groups) may improve conformational adaptability, optimizing interactions with biological targets .

Biological Activity

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine is an organic compound with the molecular formula C15H23BrFNO. It features a bromophenoxy group attached to a propyl chain, which is further linked to an ethylpiperazine moiety. This compound has attracted attention for its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. The bromophenoxy group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions may modulate the activity of various biological systems, including neurotransmitter pathways and G protein-coupled receptors (GPCRs), particularly dopamine receptors.

Pharmacological Potential

Research indicates that compounds similar to this compound can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. The presence of both bromine and fluorine substituents may enhance binding affinity and selectivity towards biological targets, leading to varied pharmacological effects .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds. The table below summarizes the biological activities of selected piperazine derivatives:

Compound NameBiological ActivityNotes
1-(3-(4-Bromophenoxy)propyl)-4-methylpiperazine Modulates GPCR activitySimilar structure, different substituent
1-(3-(4-Bromo-2-nitrophenoxy)propyl)-4-ethylpiperazine Potential anti-inflammatory effectsContains nitro group
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine Exhibits antibacterial propertiesChlorine substituent present

Case Studies

Several studies have investigated the biological activity of piperazine derivatives, including those structurally similar to this compound:

  • Neurotransmitter Modulation : A study demonstrated that piperazine derivatives could modulate dopamine receptor activity, suggesting potential applications in treating conditions such as schizophrenia and Parkinson's disease .
  • Antimicrobial Activity : Research on piperazine compounds has shown significant antimicrobial properties against various bacterial strains, indicating their potential use in developing new antibiotics .
  • Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of piperazine derivatives on cancer cell lines, with some compounds showing promising antiproliferative activity against multiple cancer types .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine?

Answer:
The synthesis of piperazine derivatives typically involves nucleophilic substitution and coupling reactions. For example:

  • Step 1: React 4-bromo-2-fluorophenol with 1,3-dibromopropane in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base to form the phenoxypropyl intermediate. Monitor progress via TLC (hexane:ethyl acetate, 2:1) .
  • Step 2: Introduce the piperazine moiety via alkylation. Use 4-ethylpiperazine and the phenoxypropyl intermediate in refluxing acetonitrile with NaI as a catalyst. Purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .
  • Key Considerations: Optimize reaction time (6–12 hours) and stoichiometry (1.2:1 molar ratio of alkylating agent to piperazine) to minimize byproducts.

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Purity Analysis: Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient; flow rate 1 mL/min). Compare retention times with standards .
  • Structural Confirmation:
    • ¹H/¹³C NMR: Identify protons on the piperazine ring (δ 2.3–3.1 ppm) and aryl groups (δ 6.8–7.5 ppm). Carbon signals for the bromo-fluorophenyl group appear at ~115–160 ppm .
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can molecular docking studies predict the compound’s interaction with tyrosine kinase targets?

Answer:

  • Software: Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (compound) and receptor (e.g., EGFR kinase PDB:1M17) by optimizing protonation states and assigning partial charges .
  • Protocol:
    • Generate ligand conformers with OMEGA.
    • Define the active site using residues within 10 Å of the co-crystallized inhibitor.
    • Validate the docking protocol by redocking the native ligand (RMSD <2.0 Å).
  • Analysis: Focus on hydrogen bonding with hinge regions (e.g., Met793) and hydrophobic interactions with fluorophenyl groups. Compare binding affinities (ΔG) to known inhibitors .

Advanced: How should researchers address contradictions in structure-activity relationship (SAR) data for piperazine derivatives?

Answer:
Contradictions (e.g., electron-withdrawing groups unexpectedly enhancing activity) may arise due to:

  • Conformational Flexibility: Use DFT calculations (B3LYP/6-31G*) to model preferred conformers and assess steric/electronic effects .
  • Off-Target Interactions: Screen against secondary targets (e.g., serotonin receptors) via radioligand binding assays .
  • Solubility Limitations: Measure logP (e.g., shake-flask method) and aqueous solubility. Introduce polar substituents (e.g., -OH) to improve bioavailability if logP >5 .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity of this compound?

Answer:

  • Bacterial Strains: Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines).
  • Protocol:
    • Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.
    • Incubate at 37°C for 18–24 hours.
    • Determine MIC (minimum inhibitory concentration) via optical density (OD600) .
  • Control: Include ciprofloxacin as a positive control.

Advanced: How can metabolic stability be assessed to prioritize derivatives for in vivo studies?

Answer:

  • Liver Microsomal Assay: Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
  • LC-MS/MS Quantification: Monitor parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP Inhibition: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to identify metabolic liabilities .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Advanced: How can NMR-based fragment screening identify synergistic substituents for enhanced activity?

Answer:

  • Saturation Transfer Difference (STD) NMR: Saturate the protein target (e.g., kinase) and monitor ligand signals to identify binding fragments.
  • Protocol:
    • Prepare a mixture of target (10 µM) and fragment library (200 µM each) in D₂O buffer.
    • Collect STD spectra with 2-second saturation.
    • Rank fragments by STD amplification factor (>50% signal reduction indicates strong binding) .
  • Application: Combine fragments (e.g., bromophenyl for hydrophobic pockets) to design multi-substituted derivatives .

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